molecular formula C8H9NO2 B1295739 3-Pyridinepropionic acid CAS No. 3724-19-4

3-Pyridinepropionic acid

Cat. No. B1295739
CAS RN: 3724-19-4
M. Wt: 151.16 g/mol
InChI Key: WDGXIUUWINKTGP-UHFFFAOYSA-N
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Description

3-Pyridinepropionic acid, also known as 3-(3-pyridinyl)propanoic acid, is a member of pyridines . It is commonly used as a ligand to make coordination polymers .


Synthesis Analysis

3-Pyridinepropionic acid can be synthesized from 3-(pyridin-3-yl)propenoic acid. A mixture of 3-(pyridin-3-yl)propenoic acid, 10% palladium-activated carbon, methanol, and ethanol is stirred overnight under a hydrogen atmosphere. The resultant reaction mixture is filtered, evaporated, and dried to give 3-(pyridin-3-yl)propionic acid .


Molecular Structure Analysis

The molecular formula of 3-Pyridinepropionic acid is C8H9NO2 . The structure of 3-Pyridinepropionic acid has been investigated .


Chemical Reactions Analysis

3-Pyridinepropionic acid is used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO32·6H2O in MeOH . It is also used in the hydrothermal synthesis of coordination polymers .


Physical And Chemical Properties Analysis

The molecular weight of 3-Pyridinepropionic acid is 151.16 . The melting point is between 156-160 °C .

Safety and Hazards

3-Pyridinepropionic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

One of the papers retrieved discusses the use of 3-Pyridinepropionic acid in UV photofragmentation studies . This suggests potential future directions in the study of this compound’s properties and applications in various fields.

properties

IUPAC Name

3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGXIUUWINKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293459
Record name 3-Pyridinepropionic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinepropionic acid

CAS RN

3724-19-4
Record name 3-Pyridinepropanoic acid
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Record name 3-Pyridinepropanoic acid
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Record name 3-Pyridinepropionic acid
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Record name 3-(pyridin-3-yl)propanoic acid
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Record name 3-PYRIDINEPROPANOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3 g (20 mmol) of 3-(3-pyridinyl)acrylic acid and 0.3 g of 10% palladium on carbon in 150 ml of ethyl acetate was shaken under 4 atmospheres of hydrogen for 24 h. After filtration, the resulting solution was concentrated in vacuo to provide the desired compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g of 3-(3-pyridyl)acrylic acid, 0.4 g of 10% palladium on activated carbon, 150 ml of methanol, and 50 ml of dimethylformamide is hydrogenated at room temperature and atmospheric pressure. After removal of the catalyst by filtration, the filtrate is concentrated to give 5.1 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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